molecular formula C24H26FN5O4S B2501010 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide CAS No. 1021215-13-3

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2501010
CAS No.: 1021215-13-3
M. Wt: 499.56
InChI Key: DQNAJTLFAZHKIO-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a 4-fluorophenyl group at position 6, and a methyl group at position 2. The 4-position is functionalized with a carbonyl-linked piperidine-4-carboxamide moiety. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) may enhance solubility and metabolic stability compared to non-sulfonated analogs .

Properties

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O4S/c1-14-21-19(24(32)29-9-6-16(7-10-29)22(26)31)12-20(15-2-4-17(25)5-3-15)27-23(21)30(28-14)18-8-11-35(33,34)13-18/h2-5,12,16,18H,6-11,13H2,1H3,(H2,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNAJTLFAZHKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide represents a novel class of organic molecules with potential therapeutic applications. Its complex structure incorporates various functional groups that may enhance its biological activity, particularly in the realms of cancer treatment and metabolic regulation.

Chemical Structure and Properties

This compound features several key structural components:

  • Tetrahydrothiophene ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Pyrazolo[3,4-b]pyridine core : Known for its role in various pharmacological activities, including anti-cancer properties.
  • Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to target proteins.

The molecular formula is not explicitly provided in the sources but can be derived from its structural components. The molecular weight is approximately 379.47 g/mol .

Research indicates that compounds similar to this one may interact with specific biological targets such as:

  • Peroxisome Proliferator-Activated Receptors (PPARs) : These are nuclear receptor proteins that regulate fatty acid metabolism and glucose homeostasis. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as selective PPARα agonists, potentially aiding in the treatment of dyslipidemia .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Compound 9a , a derivative of pyrazolo[3,4-b]pyridine, demonstrated significant cytotoxicity against various cancer cell lines (IC50 values of 2.59 µM against Hela cells) . This suggests that similar structures could exhibit potent anti-cancer activity.

Binding Affinity Studies

Interaction studies using techniques like molecular docking and binding affinity assays are essential for understanding how this compound interacts with its biological targets. The presence of specific functional groups enhances the likelihood of effective binding to enzymes or receptors involved in disease processes.

Comparative Analysis

To better understand the unique features of this compound, a comparison with other related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamideFuran ringInvestigated for anti-inflammatory effects
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamideNaphthalene moietyExplored for antimicrobial activity
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-yllmethyl)-2-(propylsulfanyl)pyrimidineChlorinated pyrimidine structurePotential anti-cancer agent

The unique combination of functional groups in the compound under study may confer distinct reactivity patterns and biological activities compared to these similar compounds.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyrazolopyridine Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[3,4-b]pyridine 1: 1,1-Dioxidotetrahydrothiophen-3-yl; 6: 4-Fluorophenyl; 4: Piperidine-4-carboxamide ~500 (estimated) N/A
Apixaban (1-(4-Methoxyphenyl)-7-Oxo-6-(4-(2-Oxopiperidin-1-yl)Phenyl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxamide) Pyrazolo[3,4-c]pyridinone P1: 4-Methoxyphenyl; P4: 2-Oxopiperidin-1-yl phenyl 459.5
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide Pyrazolo[3,4-b]pyridine 1: Phenyl; 4: Carboxamide-linked pyrazole 374.4
Methyl 6-Cyclopropyl-1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate Pyrazolo[3,4-b]pyridine 1: 4-Fluorophenyl; 4: Methyl ester 355.3 (calculated)

Key Observations :

  • The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from apixaban’s bicyclic pyridinone scaffold and simpler pyrazole-linked carboxamides .
  • The 4-fluorophenyl substituent at position 6 is shared with methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, suggesting a role in enhancing aromatic stacking interactions in target binding .
Functional and Pharmacokinetic Comparisons

Table 2: Bioactivity and Pharmacokinetic Profiles

Compound Biological Target IC50 / Ki (nM) Selectivity (vs. Related Enzymes) Oral Bioavailability (%) Half-Life (h) Reference
Target Compound Hypothesized: Factor Xa Not reported Not reported Estimated: Moderate* Not reported N/A
Apixaban Factor Xa 0.08 >30,000-fold vs. thrombin 50–85 8–15
Example 62 () Kinase (unspecified) 5.6 Not reported Not reported Not reported

Notes:

  • The target compound’s piperidine-4-carboxamide and sulfone groups may improve solubility and reduce metabolic clearance compared to apixaban’s pyridinone scaffold, though direct data are lacking .
  • Apixaban’s high oral bioavailability (50–85%) is attributed to its neutral P1 (4-methoxyphenyl) and optimized P4 (2-oxopiperidin-1-yl phenyl) moieties, which balance potency and absorption .

Key Insights :

  • The target compound’s synthesis may parallel apixaban’s use of Suzuki-Miyaura cross-coupling for aryl group installation, as seen in .

Q & A

(Basic) What are the key synthetic strategies and optimization parameters for this compound?

Answer:
The synthesis involves multi-step routes, starting with the construction of the pyrazolo[3,4-b]pyridine core. Key steps include:

  • Nucleophilic substitution to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group.
  • Condensation reactions to couple the 4-fluorophenyl and piperidine-4-carboxamide moieties .
  • Catalyst optimization (e.g., palladium-based catalysts for cross-coupling) and temperature control (reflux conditions at 80–120°C) to enhance yield .
    Optimization: Reaction monitoring via thin-layer chromatography (TLC) and purity assessment using HPLC (≥95% purity threshold) are critical. Adjusting solvent polarity (e.g., DMF for solubility) and pH (neutral to slightly basic) improves intermediate stability .

(Basic) Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry of substituents (e.g., fluorophenyl at position 6, methyl at position 3) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and tetrahydrothiophene moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₆FN₅O₄S) and detects isotopic patterns for fluorine .
  • Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .

(Basic) How is initial biological activity screening conducted for this compound?

Answer:

  • In vitro assays:
    • Kinase inhibition: Tested against panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
    • Cytotoxicity: Evaluated via MTT assays in cancer cell lines (IC₅₀ values reported in µM ranges) .
  • Target engagement: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities (Kd values) to validate direct interactions .
  • Solubility and permeability: Assessed using PAMPA or Caco-2 models to prioritize lead optimization .

(Advanced) How do structural modifications influence target selectivity and potency?

Answer:
Key modifications and their effects:

Substituent Impact Evidence
4-Fluorophenyl Enhances π-stacking with hydrophobic kinase pockets; improves metabolic stability .
1,1-Dioxidotetrahydrothiophen-3-yl Sulfone group increases polarity, reducing off-target binding .
Piperidine-4-carboxamide Hydrogen bonding with catalytic lysine residues in kinases (e.g., EGFR-TK) .

Methodology:

  • SAR studies: Synthesize analogs with substituent variations (e.g., replacing fluorine with methoxy) and compare IC₅₀ values .
  • Co-crystallization: X-ray crystallography with target enzymes (e.g., PDB deposition) reveals binding modes .

(Advanced) How can contradictory data in biological activity studies be resolved?

Answer: Contradictions often arise from:

  • Assay variability: Differences in ATP concentrations (10 µM vs. 1 mM) or incubation times (1 hr vs. 24 hrs) alter IC₅₀ values .
  • Compound purity: Trace impurities (e.g., unreacted intermediates) may artifactually inhibit off-targets. Re-analyzation via HPLC-MS is recommended .
  • Cell line heterogeneity: Use isogenic cell lines (e.g., EGFR-mutant vs. wild-type) to contextualize activity .

Resolution strategy:

  • Dose-response curves: Generate full curves (e.g., 0.1–100 µM) to confirm potency trends.
  • Orthogonal assays: Validate kinase inhibition with radioactive filter-binding assays alongside fluorescence methods .

(Advanced) What computational approaches guide the rational design of analogs?

Answer:

  • Molecular docking (AutoDock, Glide): Predict binding poses to prioritize substituents (e.g., fluorophenyl orientation in EGFR’s ATP pocket) .
  • Molecular dynamics (MD) simulations: Assess stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to design derivatives .

Validation:

  • Free energy calculations (MM-PBSA): Estimate binding energies (ΔG) to rank analogs .
  • Meta-analysis: Cross-reference computational predictions with experimental IC₅₀ values from public databases (e.g., ChEMBL) .

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